Imidafenacin Related Compound 1
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Overview
Description
Scientific Research Applications
Pseudopolymorphic Transformation of Imidafenacin
Scientific Field
Pharmacy and Pharmacology
Summary of the Application
This study was conducted to test whether a novel combination of near-infrared (NIR) spectroscopy and a humidity-controlled 96-well plate can be successfully applied to the quantitative evaluation of the pseudopolymorphic transformation of imidafenacin .
Methods of Application or Experimental Procedures
Sample powders of imidafenacin were placed in a humidity-controlled 96-well plate containing various saturated salt solutions, and stored at 35°C. NIR spectra were collected using a Fourier transform-NIR spectrometer in combination with a fiber-optic probe. The actual hydrate contents of samples were determined by using thermal gravimetric analysis (TGA). A series of sets of NIR spectra and TGA data were used to establish a calibration model with which to predict the contents of monohydrate by partial least-squares regression (PLS) .
Results or Outcomes
The PLS calibration model analysis showed that the plots of NIR predicted values to the actual values gave a straight line with correlation coefficients of 0.9868 and 0.9936, respectively, for the 96-well plate and glass-bottle uses .
Extended-Release Multiple-Unit System of Imidafenacin
Scientific Field
Pharmaceutical Sciences
Summary of the Application
The objective of this study was to formulate a once-a-day extended-release (ER) pellet system of imidafenacin (IDN), a recently approved urinary antispasmodic agent with a twice-a-day dosing regimen .
Methods of Application or Experimental Procedures
The sugar sphere pellets were firstly layered with IDN and hypromellose and then coated with Eudragit RS (copolymers of acrylic and methacrylic acid esters), employed as a release modifier, using a fluid-bed coater .
Results or Outcomes
In a pharmacokinetic evaluation in beagle dogs, the plasma concentration profile of IDN was markedly protracted by ER pellets, exhibiting delayed the time needed to reach the maximum drug concentration and the elimination half-life in plasma, compared to the commercial immediate release form .
Future Directions
Future directions for research on Imidafenacin Related Compound 1 could include further studies to assess its pharmacokinetics, clinical efficacy, safety, and tolerability in different populations . Additionally, more studies could evaluate and compare its efficacy, safety, and tolerability with other largely utilized antimuscarinics .
properties
CAS RN |
170105-20-1 |
---|---|
Product Name |
Imidafenacin Related Compound 1 |
Molecular Formula |
C19H19N3O |
Molecular Weight |
305.38 |
Appearance |
Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide |
Origin of Product |
United States |
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